Filanesib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Disrupting Cell Division: Kinesin Spindle Protein Inhibition

KSP plays a crucial role in cell division by mediating the separation of chromosomes during mitosis. Filanesib binds to KSP, preventing it from performing its function. This disrupts cell division and leads to a process called mitotic arrest, ultimately causing cancer cell death [].

Studies have shown that filanesib is effective in inhibiting the growth of several cancer cell lines, including those from multiple myeloma, neuroblastoma, and acute myeloid leukemia [, ].

Potential Applications

Multiple Myeloma

Research suggests that filanesib may be particularly effective against multiple myeloma, a cancer of the bone marrow plasma cells. Studies have shown that filanesib can enhance the activity of other established multiple myeloma therapies, potentially leading to improved treatment outcomes [].

Neuroblastoma

Neuroblastoma is an aggressive childhood cancer. Filanesib is being investigated for its potential use in treating MYCN-amplified neuroblastoma, a particularly aggressive form of the disease [].

Other Cancers

Clinical trials are ongoing to evaluate the safety and efficacy of filanesib in other cancer types, such as acute myeloid leukemia [].

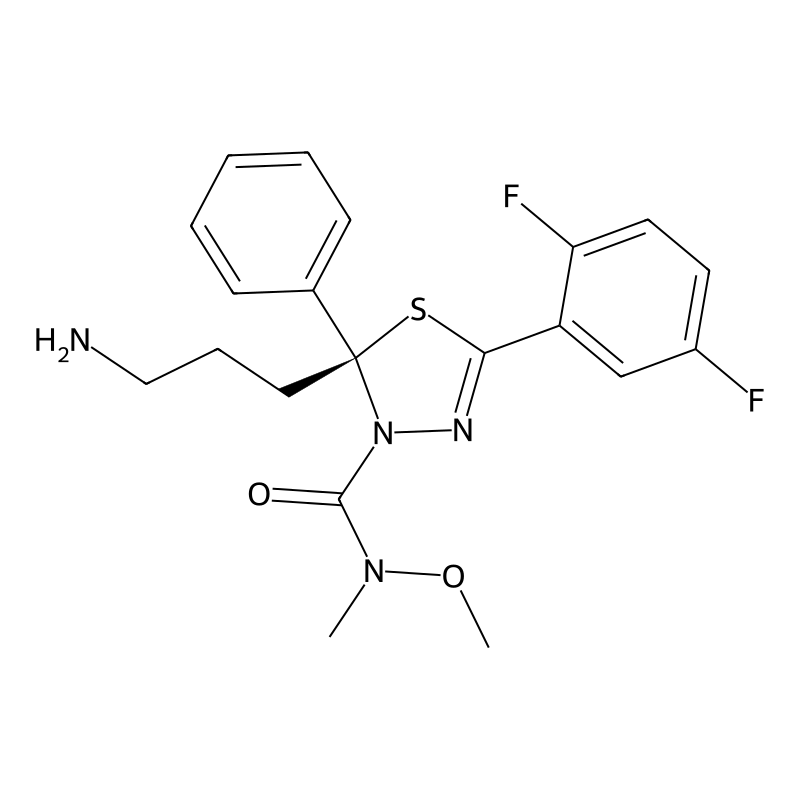

Filanesib, also known as ARRY-520, is a synthetic compound classified as a thiadiazole derivative. Its chemical structure is characterized by the formula and an IUPAC name of (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-2,3-dihydro-1,3,4-thiadiazole-3-carboxamide. Filanesib is primarily recognized for its role as a potent inhibitor of Kinesin Spindle Protein (KSP), which is involved in the regulation of mitosis. This compound has shown promising results in preclinical models for various cancers, including solid tumors and leukemias, leading to significant tumor regression and durable responses in treated subjects .

Filanesib acts by inhibiting the kinesin-11 (Eg5) protein. Eg5 is a motor protein that plays a vital role in mitosis by mediating the formation and function of the mitotic spindle, a structure responsible for separating chromosomes during cell division []. Filanesib binds to the allosteric pocket of Eg5, a regulatory site distinct from the ATP binding pocket that Eg5 utilizes for energy [, ]. This binding disrupts the Eg5 protein's conformation, hindering its ability to interact with microtubules, essential components of the mitotic spindle []. Consequently, filanesib disrupts cell division, leading to cell death in rapidly dividing cancer cells [].

As filanesib is still under clinical investigation, comprehensive safety data is not yet publicly available. However, preclinical studies suggest potential side effects such as diarrhea, fatigue, and neuropathy (nerve damage) []. Further clinical trials are needed to establish a complete safety profile for filanesib.

Filanesib functions through its inhibition of KSP, which disrupts the normal mitotic process. The mechanism involves binding to the KSP protein, preventing the formation of a bipolar spindle necessary for proper chromosome segregation during cell division. This leads to the formation of monopolar spindles, resulting in mitotic arrest and subsequent apoptosis of cancer cells . The compound exhibits subnanomolar potency in both enzymatic and cellular assays, demonstrating its effectiveness in halting cell proliferation .

Filanesib's biological activity is primarily attributed to its ability to induce mitotic arrest in cancer cells. By inhibiting KSP, it causes aberrant spindle formation and apoptosis, particularly in rapidly dividing cells. Studies have shown that filanesib can significantly increase the percentage of apoptotic cells during the G2-M phase of the cell cycle, indicating its potential as an effective therapeutic agent against malignancies . Its efficacy has been demonstrated through various assays that measure cell viability and apoptosis rates following treatment.

The synthesis of filanesib involves several key steps:

- Formation of Thiadiazole Core: The initial step typically includes the construction of the thiadiazole ring structure.

- Substitution Reactions: Subsequent reactions introduce various functional groups such as amines and fluorinated phenyl groups.

- Final Modifications: The final product is obtained through careful purification processes to ensure high yield and purity.

The detailed synthetic pathway includes reactions such as amide bond formation and fluorination to achieve the desired chemical properties .

Filanesib has been investigated primarily for its use in oncology as a treatment for various cancers. Its ability to inhibit KSP makes it a candidate for combination therapies aimed at enhancing anti-tumor efficacy. Clinical trials have explored its effectiveness against multiple myeloma and other solid tumors, often in conjunction with other chemotherapeutic agents . The dual inhibition potential against both KSP and Aurora kinases also positions filanesib as a novel therapeutic option in cancer treatment strategies.

Interaction studies have highlighted filanesib's synergistic effects when combined with other therapeutic agents. For instance, combinations with certain chemotherapeutics have been shown to enhance its ability to induce mitotic arrest and apoptosis in cancer cells. These studies are crucial for understanding how filanesib can be effectively integrated into existing treatment regimens to improve patient outcomes .

Filanesib shares structural and functional characteristics with several other KSP inhibitors. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure Characteristics | Mechanism of Action | Potency (IC50) |

|---|---|---|---|

| Ispinesib | Quinazolinone core | KSP inhibitor | 0.1 nM |

| SB-743921 | Chromen-4-one ring | KSP inhibitor | 0.1 nM |

| Monastrol | Dihydropyrimidine derivative | KSP inhibitor | 30 µM |

| Enastron | Dihydropyrimidine derivative | KSP inhibitor | 2 µM |

| Filanesib | Thiadiazole derivative | KSP inhibitor causing mitotic arrest | 6 nM (ATPase IC50) |

Filanesib stands out due to its unique thiadiazole structure combined with potent dual inhibition capabilities against both KSP and Aurora kinases, making it a promising candidate for further development in cancer therapies .

Filanesib possesses the molecular formula C₂₀H₂₂F₂N₄O₂S, with an exact molecular mass of 420.1432 daltons [1]. The compound features a complex heterocyclic structure based on a 1,3,4-thiadiazole core, which serves as the central scaffold for its biological activity [2]. The International Union of Pure and Applied Chemistry systematic name for this compound is (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide [3] [28].

The structural architecture of filanesib incorporates several key functional groups that contribute to its physicochemical properties and biological activity [1] [2]. The molecule contains a phenyl ring directly attached to the thiadiazole core at the C-2 position, while a 2,5-difluorophenyl substituent is positioned at the C-5 position of the heterocycle [28]. Additionally, a three-carbon aminopropyl chain extends from the C-2 carbon, providing flexibility to the molecular framework [3].

The carboxamide functionality features N-methoxy-N-methyl substitution, which significantly influences the compound's pharmacokinetic properties and target binding characteristics [2] [28]. The presence of two fluorine atoms on the phenyl ring at positions 2 and 5 enhances the compound's metabolic stability and modulates its electronic properties [15].

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₂F₂N₄O₂S [1] |

| Exact Mass | 420.1432 Da [1] |

| Molecular Weight | 420.48 g/mol [15] |

| Heavy Atom Count | 29 [16] |

| Rotatable Bond Count | 6 [16] |

| Hydrogen Bond Donors | 1 [16] |

| Hydrogen Bond Acceptors | 7 [16] |

Stereochemical Configuration

Filanesib contains a single chiral center located at the C-2 position of the thiadiazole ring, resulting in two possible enantiomeric forms [31]. The active pharmaceutical compound corresponds to the (S)-enantiomer, as indicated by the absolute stereochemical configuration [31] [35]. This specific stereochemical arrangement is critical for the compound's biological activity and target selectivity [33].

The absolute configuration at the chiral center is designated as (S) according to the Cahn-Ingold-Prelog priority rules [31]. The stereochemical descriptor in the compound's systematic name explicitly denotes this configuration as (2S), indicating the spatial arrangement of substituents around the asymmetric carbon [3] [30]. The (R)-enantiomer, identified by the Chemical Abstracts Service number 885060-08-2, has also been synthesized and characterized but exhibits significantly different biological properties [8] [33].

The defined stereocenter count for filanesib is reported as 1 out of 1 possible stereocenters, confirming the presence of a single chiral element in the molecular structure [31] [35]. The optical activity of the compound remains unspecified in current literature, indicating that specific rotation measurements have not been comprehensively documented [31] [35].

| Stereochemical Parameter | Value |

|---|---|

| Absolute Configuration | (S) [31] |

| Defined Stereocenters | 1/1 [31] |

| Chiral Center Location | C-2 of thiadiazole ring [3] |

| (R)-Enantiomer CAS | 885060-08-2 [8] |

| E/Z Centers | 0 [31] |

Physical Properties

The physical properties of filanesib reflect its complex molecular structure and influence its pharmaceutical development and handling characteristics [15]. The compound typically appears as a white to off-white solid under standard laboratory conditions [16]. The density of filanesib is reported as 1.3 ± 0.1 g/cm³, indicating a relatively compact molecular packing arrangement [15].

The thermal properties of filanesib include a calculated boiling point of 511.3 ± 60.0 °C at 760 mmHg, suggesting high thermal stability under normal conditions [15]. The flash point is determined to be 263.0 ± 32.9 °C, which is relevant for safety considerations during handling and storage [15]. The melting point data for the free base form is not available in current literature sources [15].

Solubility characteristics vary significantly depending on the solvent system employed [12] [16]. In dimethyl sulfoxide, filanesib demonstrates excellent solubility with concentrations exceeding 100 mg/mL (approximately 237.8 millimolar) [16]. The compound shows limited aqueous solubility, which is typical for lipophilic pharmaceutical compounds [12]. The hydrochloride salt form exhibits enhanced water solubility, with reported values of 84 mg/mL in water, dimethyl sulfoxide, and ethanol [12].

The partition coefficient (LogP) value of 3.27 indicates significant lipophilicity, which influences the compound's membrane permeability and distribution characteristics [15]. The polar surface area is calculated as 96.46 Ų, contributing to predictions of blood-brain barrier penetration and oral bioavailability [15].

| Physical Property | Value | Units |

|---|---|---|

| Appearance | White to off-white solid [16] | - |

| Density | 1.3 ± 0.1 [15] | g/cm³ |

| Boiling Point | 511.3 ± 60.0 [15] | °C at 760 mmHg |

| Flash Point | 263.0 ± 32.9 [15] | °C |

| LogP | 3.27 [15] | - |

| Polar Surface Area | 96.46 [15] | Ų |

| Vapor Pressure | 0.0 ± 1.3 [15] | mmHg at 25°C |

| Refractive Index | 1.604 [15] | - |

Spectroscopic Characteristics

The spectroscopic properties of filanesib provide crucial information for compound identification, purity assessment, and structural confirmation [28]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various functional groups present in the molecular structure [28]. The compound's aromatic protons from both the phenyl and difluorophenyl rings exhibit distinct resonances in the downfield region of the proton nuclear magnetic resonance spectrum [28].

Mass spectrometry analysis confirms the molecular ion peak at m/z 421.15044 for the [M+H]⁺ adduct, consistent with the theoretical molecular weight [28]. Additional characteristic fragmentation patterns include the sodium adduct at m/z 443.13238 and the ammonium adduct at m/z 438.17698 [28]. The collision cross section values predicted for various adducts range from 184.2 to 229.7 Ų, providing valuable data for ion mobility spectrometry applications [28].

The International Chemical Identifier key for filanesib is LLXISKGBWFTGEI-FQEVSTJZSA-N, which serves as a unique molecular identifier for database searches and structural verification [28] [31]. The simplified molecular-input line-entry system representation provides a compact textual description of the molecular structure suitable for computational applications [28].

Infrared spectroscopy would be expected to show characteristic absorption bands for the carboxamide functionality, aromatic carbon-carbon stretching, and carbon-fluorine bonds, although specific infrared data for filanesib are not extensively documented in the current literature [21]. Ultraviolet-visible spectroscopy parameters remain unreported in available sources, representing an area for future analytical characterization [14].

| Spectroscopic Parameter | Value |

|---|---|

| Molecular Ion [M+H]⁺ | 421.15044 m/z [28] |

| Sodium Adduct [M+Na]⁺ | 443.13238 m/z [28] |

| Ammonium Adduct [M+NH₄]⁺ | 438.17698 m/z [28] |

| International Chemical Identifier Key | LLXISKGBWFTGEI-FQEVSTJZSA-N [28] |

| Collision Cross Section Range | 184.2-229.7 Ų [28] |

Stability and Degradation Patterns

The stability profile of filanesib encompasses thermal, photochemical, and oxidative degradation pathways that are critical for pharmaceutical development and storage [12] [27]. Thermal stability studies indicate that the compound maintains structural integrity under normal storage conditions, with recommended storage temperatures between 2-8°C for optimal long-term stability [10] [12]. The hydrochloride salt form demonstrates enhanced stability compared to the free base, allowing for room temperature shipping without significant degradation [12].

Photostability represents a significant consideration for filanesib storage and handling protocols [23] [27]. Like many pharmaceutical compounds containing aromatic systems and heteroatoms, filanesib may be susceptible to photodegradation when exposed to ultraviolet radiation [23]. The presence of fluorine substituents may provide some protection against photochemical degradation compared to non-halogenated analogues [27].

Oxidative stability is influenced by the presence of the sulfur atom in the thiadiazole ring and the amine functionality in the propyl side chain [20]. These structural features represent potential sites for oxidative modification under stressed storage conditions [20]. The compound's stability in various pH environments and in the presence of common pharmaceutical excipients requires careful evaluation during formulation development [27].

Storage recommendations specify maintenance under desiccated conditions at -20°C for research-grade material, with a shelf life of up to three years under these conditions [9] [12]. The material should be protected from light and moisture to prevent degradation [10] [12]. Reconstituted solutions in dimethyl sulfoxide should be used promptly or stored under appropriate conditions to maintain compound integrity [12].

| Stability Parameter | Condition | Recommendation |

|---|---|---|

| Storage Temperature | Long-term [10] | 2-8°C |

| Research Storage | Extended storage [9] | -20°C, desiccated |

| Shelf Life | Under recommended conditions [9] | 3 years |

| Light Protection | General handling [10] | Protect from light |

| Shipping | Room temperature [12] | Acceptable |

| Solution Stability | Dimethyl sulfoxide [12] | Use promptly |

Filanesib represents a sophisticated synthetic compound that has been developed through systematic medicinal chemistry efforts targeting the kinesin spindle protein [1]. The compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which has emerged as a privileged scaffold in anticancer drug discovery [2] [3].

The synthetic approach to filanesib involves multiple key transformations centered around the construction of the 1,3,4-thiadiazole core structure [2]. The fundamental synthetic strategy begins with the formation of the thiadiazole ring system through cyclization reactions involving appropriate thiosemicarbazide precursors and carbonyl-containing substrates [4]. The 1,3,4-thiadiazole ring formation represents a critical step that establishes the essential pharmacophore required for kinesin spindle protein inhibition [2].

The construction of filanesib specifically requires the assembly of a complex molecular architecture that incorporates a 2,5-difluorophenyl substituent at the 5-position of the thiadiazole ring, along with an aminopropyl side chain and methoxy-N-methyl carboxamide functionality [1] [5]. This intricate substitution pattern necessitates careful synthetic planning to introduce each structural element with appropriate stereochemical control, particularly given the presence of a chiral center in the molecule [6] [7].

Advanced synthetic methodologies have been developed for related thiadiazole-based kinesin inhibitors, including multicomponent reaction approaches that enable efficient assembly of complex molecular frameworks [8]. These methods have proven valuable for generating focused libraries of compounds for structure-activity relationship studies and optimization of pharmacological properties [9].

Key Intermediates and Precursors

The synthesis of filanesib relies on several critical intermediates that serve as building blocks for the final compound assembly [10] [11]. The primary precursor involves a substituted thiosemicarbazide derivative that undergoes cyclization to form the thiadiazole core structure [10]. This intermediate must be prepared with high purity to ensure successful ring formation and subsequent functionalization steps.

A key synthetic intermediate in the preparation of filanesib analogues involves 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives, which serve as versatile electrophilic species for nucleophilic substitution reactions [2]. These intermediates enable the introduction of various amino-containing side chains through nucleophilic displacement reactions conducted under controlled conditions [2].

The 2,5-difluorophenyl substituent represents another critical structural component that must be incorporated through appropriate coupling reactions or direct cyclization processes [1]. The introduction of this fluorinated aromatic system requires careful selection of reaction conditions to maintain the integrity of the fluorine substitution pattern while achieving efficient coupling [12].

The aminopropyl side chain component constitutes an essential precursor that contributes significantly to the biological activity of filanesib [1] [5]. This structural element must be introduced with appropriate protective group strategies to prevent unwanted side reactions during the synthesis while maintaining the required stereochemical configuration [13].

Structure-Activity Relationship Studies

Extensive structure-activity relationship investigations have been conducted to understand the molecular determinants of filanesib activity against kinesin spindle protein [14] [15]. These studies have revealed critical insights into the binding interactions between thiadiazole-based inhibitors and the allosteric binding site of the kinesin motor domain [15] [16].

The 1,3,4-thiadiazole core structure has been identified as an essential pharmacophore that contributes to both binding affinity and selectivity for kinesin spindle protein [2] [3]. Modifications to this heterocyclic system generally result in significant loss of inhibitory activity, indicating that the specific electronic and geometric properties of the thiadiazole ring are crucial for optimal protein-ligand interactions [9].

Substitution patterns on the aromatic rings attached to the thiadiazole core have been systematically investigated to optimize potency and selectivity [2] [9]. The presence of electron-withdrawing groups, particularly halogen substituents, has been found to enhance inhibitory activity against kinesin spindle protein [9]. Specifically, chloro substituents at the 2-position of aromatic rings have demonstrated superior potency compared to other substitution patterns [9].

The stereochemistry of filanesib plays a critical role in determining biological activity, with the S-enantiomer demonstrating significantly greater potency than the R-enantiomer [6] [13]. This stereochemical preference reflects the specific three-dimensional binding requirements of the kinesin spindle protein allosteric site and highlights the importance of asymmetric synthesis or chiral resolution in the preparation of active compounds [13].

Molecular docking studies have provided detailed insights into the binding mode of filanesib and related thiadiazole derivatives within the kinesin spindle protein active site [16] [9]. These computational investigations have identified key amino acid residues, including Glu116, Tyr211, and Tyr352, that participate in critical binding interactions with the inhibitor molecules [14] [16].

Chemical Derivatives and Salt Forms

Filanesib has been developed in multiple salt forms to optimize its pharmaceutical properties and enhance its suitability for biological applications [7] [12] [17]. The free base form of filanesib represents the primary research compound with the molecular formula C₂₀H₂₂F₂N₄O₂S and molecular weight of 420.48 g/mol [1] [5].

The hydrochloride salt of filanesib has been specifically developed to improve aqueous solubility and stability characteristics [7] [17]. This salt form, with the molecular formula C₂₀H₂₃ClF₂N₄O₂S and molecular weight of 456.94 g/mol, demonstrates enhanced solubility properties that facilitate biological testing and potential clinical applications [17].

A trifluoroacetate salt form of filanesib has also been prepared to further optimize stability and handling characteristics [12]. This derivative, with molecular formula C₂₂H₂₃F₅N₄O₄S and molecular weight of 534.5 g/mol, incorporates the trifluoroacetate counterion to enhance both solubility and stability for in vivo administration [12].

The stereoisomeric forms of filanesib have been separated and characterized individually, with distinct CAS numbers assigned to the R-enantiomer (885060-08-2) and S-enantiomer (885060-09-3) [6] [13]. The S-enantiomer represents the pharmacologically active form with superior kinesin spindle protein inhibitory activity [6] [13].

Various chemical derivatives of filanesib have been synthesized to explore structure-activity relationships and optimize pharmacological properties [10] [18]. These derivatives often involve modifications to the aromatic substituents, alterations to the side chain functionality, or changes to the carboxamide group to enhance potency, selectivity, or pharmacokinetic properties [18].

Analytical Methods for Characterization

Comprehensive analytical characterization of filanesib requires multiple complementary techniques to confirm structure, purity, and identity [19] [20]. High-performance liquid chromatography represents the primary method for purity determination, with validated methods achieving detection of greater than 95% purity for research-grade material [20] [21].

Liquid chromatography-tandem mass spectrometry methods have been developed for pharmacokinetic studies and bioanalytical applications [19]. These methods demonstrate excellent sensitivity with lower limits of detection of 1 ng/mL, enabling accurate quantification of filanesib concentrations in biological samples [19].

Nuclear magnetic resonance spectroscopy serves as the definitive method for structural confirmation of filanesib and related compounds [20] [22]. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including verification of the substitution patterns and stereochemical configuration [22] [23].

Mass spectrometry analysis confirms the molecular weight and fragmentation patterns of filanesib, providing additional structural verification [20] [21]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation for both the parent compound and potential impurities or degradation products [22].

Infrared spectroscopy provides complementary structural information through identification of characteristic functional group frequencies [20]. This technique enables confirmation of key structural features including the carboxamide functionality, aromatic substituents, and heterocyclic ring system [23].

Differential scanning fluorimetry has been employed to study the binding interactions between filanesib and kinesin spindle protein [14] [15]. This technique provides thermodynamic information about protein-ligand interactions and enables quantitative assessment of binding affinity and specificity [15].

Elemental analysis serves as an additional verification method to confirm the chemical composition of filanesib samples [20]. This technique provides quantitative determination of carbon, hydrogen, nitrogen, and sulfur content, enabling confirmation that synthesized material matches the expected molecular formula [20].

| Table 1: Filanesib Chemical Properties and Analytical Data | |

|---|---|

| Property | Value |

| Molecular Formula | C₂₀H₂₂F₂N₄O₂S |

| Molecular Weight | 420.48 g/mol |

| CAS Number | 885060-09-3 |

| Chemical Name | (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide |

| Structure Class | 1,3,4-Thiadiazole derivative |

| Purity (HPLC) | >95% (HPLC) |

| Solubility (DMSO) | 100 mg/mL |

| Storage Temperature | -20°C |

| Log P | 3.31 (predicted) |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 6 |

| Polar Surface Area | 71.16 Ų |

| Bioavailability Score | 1 |

| Table 2: Filanesib Salt Forms and Derivatives | ||||

|---|---|---|---|---|

| Salt Form/Derivative | CAS Number | Molecular Formula | Molecular Weight | Notes |

| Free Base | 885060-09-3 | C₂₀H₂₂F₂N₄O₂S | 420.48 g/mol | Primary research form |

| Hydrochloride Salt | 1385020-40-5 | C₂₀H₂₃ClF₂N₄O₂S | 456.94 g/mol | Enhanced solubility |

| Trifluoroacetate Salt | 1781834-99-8 | C₂₂H₂₃F₅N₄O₄S | 534.5 g/mol | Improved stability |

| R-Enantiomer | 885060-08-2 | C₂₀H₂₂F₂N₄O₂S | 420.48 g/mol | Specific stereoisomer |

| S-Enantiomer | 885060-09-3 | C₂₀H₂₂F₂N₄O₂S | 420.48 g/mol | Active stereoisomer |

| Table 3: Analytical Methods for Filanesib Characterization | |||

|---|---|---|---|

| Analytical Method | Purpose | Key Parameters | Applications |

| HPLC | Purity determination | >95% purity | Quality control |

| LC-MS/MS | Pharmacokinetic studies | LOD: 1 ng/mL | Bioanalysis |

| ¹H NMR | Structure confirmation | Chemical shift analysis | Synthetic verification |

| ¹³C NMR | Structure confirmation | Carbon framework analysis | Synthetic verification |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak | Identity confirmation |

| Infrared Spectroscopy | Functional group identification | Characteristic frequencies | Functional group analysis |

| Differential Scanning Fluorimetry | Protein binding studies | Binding affinity | Target interaction |

| Elemental Analysis | Composition verification | C, H, N, S content | Purity assessment |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Wikipedia

Dates

2: Tunquist BJ, Woessner RD, Walker DH. Mcl-1 stability determines mitotic cell fate of human multiple myeloma tumor cells treated with the kinesin spindle protein inhibitor ARRY-520. Mol Cancer Ther. 2010 Jul;9(7):2046-56. doi: 10.1158/1535-7163.MCT-10-0033. Epub 2010 Jun 22. PubMed PMID: 20571074.

3: Woessner R, Tunquist B, Lemieux C, Chlipala E, Jackinsky S, Dewolf W Jr, Voegtli W, Cox A, Rana S, Lee P, Walker D. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models. Anticancer Res. 2009 Nov;29(11):4373-80. PubMed PMID: 20032381.

4: Kim KH, Xie Y, Tytler EM, Woessner R, Mor G, Alvero AB. KSP inhibitor ARRY-520 as a substitute for Paclitaxel in Type I ovarian cancer cells. J Transl Med. 2009 Jul 20;7:63. doi: 10.1186/1479-5876-7-63. PubMed PMID: 19619321; PubMed Central PMCID: PMC2719595.

5: Carter BZ, Mak DH, Woessner R, Gross S, Schober WD, Estrov Z, Kantarjian H, Andreeff M. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells. Leukemia. 2009 Oct;23(10):1755-62. doi: 10.1038/leu.2009.101. Epub 2009 May 21. PubMed PMID: 19458629; PubMed Central PMCID: PMC3593228.

Explore Compound Types